molecular formula C18H22N2O3S B296796 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide

4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide

Cat. No. B296796
M. Wt: 346.4 g/mol
InChI Key: QWVASEFLPWZGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide involves its interaction with various molecular targets, including ion channels, receptors, and enzymes. 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been shown to bind to the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling, and inhibit its activity. 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of inflammation and cell proliferation. Additionally, 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide can inhibit the proliferation and induce the apoptosis of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of ion channels and receptors involved in pain signaling. In vivo studies have demonstrated that 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide can inhibit the growth of tumors, reduce the inflammation and pain associated with various diseases, and improve the cognitive function of animals.

Advantages and Limitations for Lab Experiments

4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide also requires further investigation to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide research, including its potential use as a therapeutic agent for cancer, inflammation, and pain management. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide. Additionally, the development of more efficient synthesis methods and novel analogs of 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide may improve its pharmacological properties and therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide in humans.

Synthesis Methods

4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide can be synthesized through a multistep process involving the reaction of N-propyl-4-hydroxybenzamide with N-methylsulfonyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been found to suppress the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In pain management research, 4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide has been demonstrated to alleviate pain by modulating the activity of ion channels and receptors involved in pain signaling.

properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-propylbenzamide

InChI

InChI=1S/C18H22N2O3S/c1-3-13-19-18(21)16-11-9-15(10-12-16)14-20(24(2,22)23)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,19,21)

InChI Key

QWVASEFLPWZGJK-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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